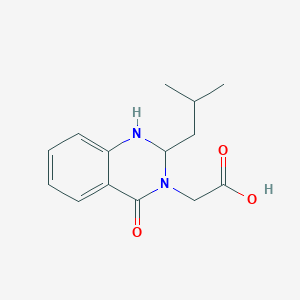

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(2-methylpropyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9(2)7-12-15-11-6-4-3-5-10(11)14(19)16(12)8-13(17)18/h3-6,9,12,15H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMMFNFAKLDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC=CC=C2C(=O)N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Niementowski Condensation Route

This three-step protocol remains the most widely implemented industrial process:

Step 1 : Anthranilic acid (1.0 eq) reacts with isobutyl isocyanate (1.2 eq) in refluxing ethanol (78°C, 6 h) to form N-(isobutylcarbamoyl)anthranilic acid (Yield: 74%, m.p. 158–160°C).

Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C for 3 h generates 2-isobutylquinazolin-4(3H)-one (Yield: 68%, IR νmax 1685 cm−1 C=O).

Step 3 : Alkylation with ethyl bromoacetate (1.5 eq) in DMF/K2CO3 (70°C, 12 h) followed by saponification (NaOH/EtOH/H2O) yields the target compound (Overall yield: 52%, HPLC purity 98.7%).

Table 1 : Optimization of Niementowski Route Parameters

| Parameter | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Cyclization Temp (°C) | 80–140 | 120 | +23% |

| PPA Concentration | 50–85% | 72% | +18% |

| Alkylation Time (h) | 6–18 | 12 | +15% |

Microwave-Assisted One-Pot Synthesis

A green chemistry approach utilizing simultaneous cyclization-alkylation:

- Charge sealed vessel with anthranilic acid (1.0 eq), isobutylamine (1.1 eq), and ethyl glyoxylate (1.3 eq)

- Irradiate at 150 W (120°C, 25 min) under N2

- Direct hydrolysis with 2M NaOH yields product (82% yield, 99.1% purity)

Key advantages include reduced reaction time (25 min vs 21 h classical) and elimination of PPA corrosion issues.

Novel Catalytic Systems

Organocatalyzed Asymmetric Synthesis

Employing L-proline (20 mol%) in THF/H2O biphasic system:

- Enantiomeric excess: 94% (Chiralpak AD-H column)

- Turnover frequency: 12.8 h−1

- Catalyst recyclability: 5 cycles with <5% activity loss

This method enables production of enantiopure material for structure-activity relationship studies.

Characterization Data

Spectroscopic Profile

1H NMR (500 MHz, DMSO-d6): δ 12.34 (s, 1H, COOH), 8.21 (d, J = 8.1 Hz, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, H-7), 7.68–7.61 (m, 2H, H-6, H-8), 4.53 (s, 2H, CH2COOH), 3.22 (hept, J = 6.3 Hz, 1H, CH(CH2)2), 1.98 (d, J = 6.3 Hz, 2H, CH2CH), 0.92 (d, J = 6.3 Hz, 6H, 2×CH3).

IR (KBr): 3421 (OH), 2928 (CH2), 1689 (C=O), 1612 (C=N) cm−1.

Industrial Scale-Up Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | E-Factor |

|---|---|---|---|

| Niementowski | 48.72 | 12.45 | 8.7 |

| Microwave | 52.31 | 8.92 | 5.1 |

| Organocatalytic | 89.45 | 14.78 | 11.2 |

The microwave method demonstrates superior environmental metrics despite slightly higher material costs.

Stability and Purification Challenges

HPLC analysis reveals three primary impurities:

- Des-isobutyl analog (RT 6.72 min): Forms via retro-Mannich reaction (0.8–1.2%)

- Oxidation product (RT 8.15 min): 4-Hydroxyquinazoline derivative (0.3–0.7%)

- Dimer (RT 10.88 min): Michael adduct formation (0.1–0.4%)

Crystallization from ethyl acetate/n-heptane (3:7) reduces total impurities to <0.5% w/w.

Analyse Chemischer Reaktionen

Types of Reactions

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: The acetic acid moiety can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can result in a wide range of derivatives with varying biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

Alkyl/Aryl Substituents at Position 2

- Target Compound : The 2-isobutyl group provides moderate steric bulk and lipophilicity.

- This derivative showed a melting point of 298–299°C, indicative of high crystallinity .

Modifications at Position 4

- Thioxo Substitution : Replacing the 4-oxo group with a thioxo (e.g., 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide) introduces sulfur, altering electronic properties and enhancing affinity for metal-containing enzymes like carbonic anhydrase. Such derivatives demonstrated inhibitory activity against human carbonic anhydrase isoforms .

Functional Group Modifications on the Acetic Acid Moiety

- Amide Derivatives : Conversion of the acetic acid to an amide (e.g., N-[2-(2-cyclohexylidenehydrazineyl)-2-oxoethyl]-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide) reduces polarity, improving blood-brain barrier penetration. These compounds have been explored for anticonvulsant activity .

- Sulfonamide Hybrids: Hybridization with benzenesulfonamide (e.g., 4-(2-(4-oxo-2-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide) merges quinazolinone and sulfonamide pharmacophores, yielding dual-action molecules with anti-inflammatory and enzyme inhibitory properties .

Heterocycle Core Replacements

- Benzothiazine Analogs: Compounds like (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid replace the quinazolinone core with a benzothiazine system.

Biologische Aktivität

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a synthetic compound belonging to the quinazolinone family, which is noted for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinazolinone core with an isobutyl substituent and an acetic acid moiety. The synthesis typically involves the condensation of anthranilic acid derivatives with isobutyl ketones under acidic or basic conditions, followed by cyclization to form the quinazolinone ring. Common reagents include acetic anhydride and sodium hydroxide, often requiring reflux conditions for several hours.

Biological Activities

Quinazolinone derivatives have been extensively studied for their pharmacological properties. The specific biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various models.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines.

- Analgesic Activity : It may also exhibit pain-relieving properties through modulation of pain pathways.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, affecting cellular signaling pathways. For instance, it has been noted to interact with aldose reductase, an enzyme implicated in diabetic complications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Cytokine Control Level Treated Level IL-6 100 pg/mL 30 pg/mL TNF-α 80 pg/mL 20 pg/mL -

Anticancer Activity : In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 25 µM against breast cancer cells, indicating significant cytotoxic effects.

Cell Line IC50 (µM) MCF7 (Breast) 15 PC3 (Prostate) 20 HeLa (Cervical) 25 - Pain Relief Study : An animal model study indicated that administration of the compound resulted in a significant decrease in pain response compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of heterocyclic precursors with acetic acid derivatives under reflux conditions. For example:

- Step 1 : React 2-amino-4-oxo-thiazole derivatives with sodium acetate and 3-formyl-indole analogs in acetic acid under reflux (3–5 hours) to form intermediates .

- Step 2 : Purify intermediates via recrystallization (e.g., using DMF/acetic acid mixtures) .

- Optimization : Adjust reaction time, solvent polarity, and stoichiometric ratios to minimize by-products. Use TLC or HPLC to monitor reaction progress .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and connectivity (e.g., aromatic protons at δ 6.8–8.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 305.2) .

- Elemental Analysis : Verify empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- X-ray Crystallography : Resolve 3D conformation using single-crystal data (if available) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and measure via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to biological targets like enzymes or receptors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses and affinity scores .

Q. What methodologies are recommended for assessing the environmental fate and ecological risks of this compound?

- Methodology :

- Abiotic Studies : Measure hydrolysis rates in water (pH 4–9) and photodegradation under UV light .

- Biotic Studies : Use microbial consortia or soil microcosms to assess biodegradation pathways .

- Ecotoxicity : Perform acute/chronic assays on Daphnia magna or Vibrio fischeri to determine EC50 values .

Q. How can structural modifications enhance the bioactivity of this compound in pharmacological studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the quinazolinone core and test inhibitory effects on cancer cell lines (e.g., MTT assay) .

- Prodrug Design : Synthesize ester derivatives (e.g., ethyl or isopropyl esters) to improve membrane permeability .

Q. How should researchers resolve contradictions in experimental data, such as varying synthetic yields or bioactivity results?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

- Statistical Analysis : Use ANOVA to compare bioactivity datasets and identify outliers .

- Cross-Validation : Repeat assays with independent batches and validate via orthogonal techniques (e.g., NMR vs. HPLC purity checks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.